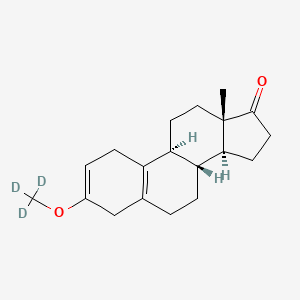
3-Deshydroxy-3-methoxy estrone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deshydroxy-3-methoxy estrone-d3 is a synthetic derivative of estrone, a naturally occurring estrogen hormone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deshydroxy-3-methoxy estrone-d3 typically involves the modification of the estrone moleculeThis can be achieved through a series of chemical reactions, including methylation and dehydroxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deshydroxy-3-methoxy estrone-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Deshydroxy-3-methoxy estrone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of steroidal structures and reactions.
Biology: Employed in the study of estrogenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Wirkmechanismus
The mechanism of action of 3-Deshydroxy-3-methoxy estrone-d3 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptors alpha and beta, which are involved in the regulation of reproductive and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A naturally occurring estrogen with a hydroxyl group at the third position.
Estradiol: Another natural estrogen, more potent than estrone.
Estriol: A weaker estrogen compared to estrone and estradiol.
Uniqueness
3-Deshydroxy-3-methoxy estrone-d3 is unique due to the absence of the hydroxyl group at the third position and the presence of a methoxy group. This structural modification alters its interaction with estrogen receptors and its overall biological activity, making it a valuable compound for research purposes .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 |
InChI-Schlüssel |
NSUVCVKCWGOYPV-YIJAEARJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CCC2=C(C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


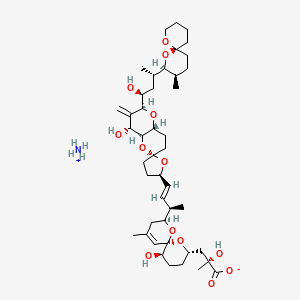
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
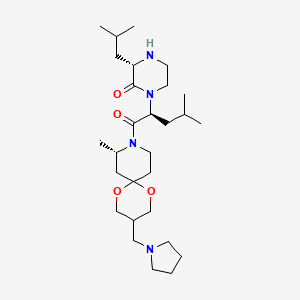
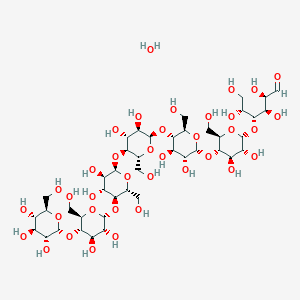
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
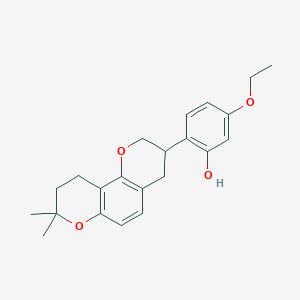
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

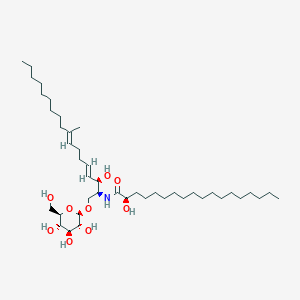
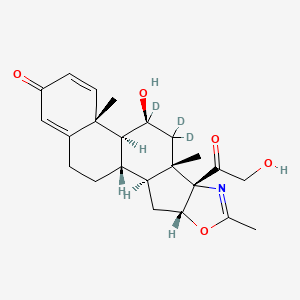
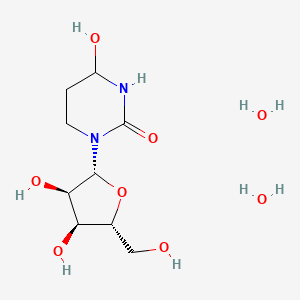
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
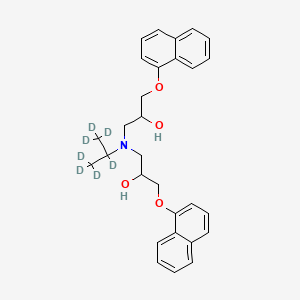
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
